molecular formula C26H19NO9 B12817717 C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione

C 1609; Carboxyfluorescein Succinimidyl Ester; FLUOS; NHS-Fluorescein; Pierce NHS-Fluorescein; 1-[[[3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione

Cat. No.: B12817717
M. Wt: 489.4 g/mol
InChI Key: STUDUJDWFUAOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is a fluorescent dye commonly used in bioconjugation and labeling applications. This compound is particularly valued for its ability to form stable amide bonds with primary amines, making it an essential tool in various biochemical and molecular biology experiments. The compound exhibits strong green fluorescence, which is useful for imaging and detection purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester typically involves the reaction of 5(6)-Carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The compound is typically stored at low temperatures in the absence of moisture to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and is commonly used in bioconjugation techniques .

Common Reagents and Conditions

    Reagents: Primary amines, coupling agents like DCC or EDC.

    Conditions: Anhydrous solvents (DMF, DMSO), mild temperatures to prevent hydrolysis.

Major Products

The major product of the reaction between 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester and primary amines is a fluorescently labeled amide. This product retains the strong green fluorescence characteristic of the parent compound .

Scientific Research Applications

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is widely used in various scientific research fields:

    Chemistry: Used for labeling and tracking molecules in complex chemical reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label cells and biomolecules.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific proteins or nucleic acids.

    Industry: Applied in the development of biosensors and diagnostic kits

Mechanism of Action

The mechanism of action of 5(6)-Carboxyfluorescein N-hydroxysuccinimide ester involves the formation of a covalent bond between the N-hydroxysuccinimide ester group and primary amines on target molecules. This reaction results in the formation of a stable amide bond, effectively labeling the target molecule with the fluorescent dye. The fluorescence of the compound allows for easy detection and imaging of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(6)-Carboxyfluorescein N-hydroxysuccinimide ester is unique due to its high reactivity with primary amines and its strong green fluorescence. Unlike some other dyes, it forms highly stable amide bonds, making it particularly useful for long-term labeling and imaging studies .

Properties

Molecular Formula

C26H19NO9

Molecular Weight

489.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5.C6H7NO4/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;1-4(8)11-7-5(9)2-3-6(7)10/h1-10,21H,(H,23,24);2-3H2,1H3

InChI Key

STUDUJDWFUAOEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

Origin of Product

United States

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